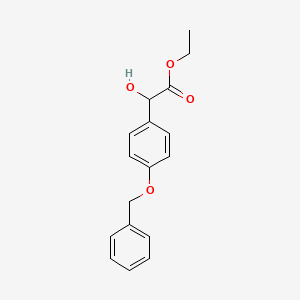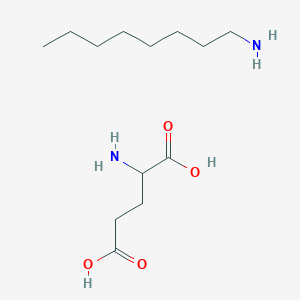
2-Aminopentanedioic acid;octan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminopentanedioic acid; octan-1-amine is a compound that combines the properties of an amino acid and an amine. The amino acid component, 2-Aminopentanedioic acid, is also known as glutamic acid, which is a key molecule in biochemistry, particularly in the synthesis of proteins. Octan-1-amine, on the other hand, is a primary amine with a long hydrocarbon chain, making it useful in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopentanedioic acid typically involves the fermentation of glucose using specific bacterial strains. Alternatively, it can be synthesized through chemical methods involving the reaction of acrylonitrile with ammonia, followed by hydrolysis.
Octan-1-amine can be synthesized through the reduction of octanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of octanol with ammonia under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of 2-Aminopentanedioic acid often utilizes microbial fermentation due to its cost-effectiveness and sustainability. The process involves the use of genetically modified bacteria that can efficiently convert glucose to 2-Aminopentanedioic acid.
Octan-1-amine is produced industrially through the hydrogenation of octanenitrile, which is derived from the hydrocyanation of octene. This method is preferred due to its high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxopentanedioic acid.
Reduction: Reduction of the carboxyl groups can yield 2-aminopentanol.
Substitution: The amino group can participate in substitution reactions to form derivatives such as N-acylated products.
Octan-1-amine also undergoes several reactions:
Acylation: It reacts with acyl chlorides to form amides.
Alkylation: It can be alkylated to form secondary and tertiary amines.
Oxidation: Oxidation can yield octanal or octanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used.
Major Products
2-Aminopentanedioic acid: Major products include 2-oxopentanedioic acid, 2-aminopentanol, and N-acylated derivatives.
Octan-1-amine: Major products include octanamide, secondary and tertiary amines, octanal, and octanoic acid.
Aplicaciones Científicas De Investigación
2-Aminopentanedioic acid is widely used in scientific research due to its role in protein synthesis and neurotransmission. It is a key component in the study of metabolic pathways and enzyme functions. In medicine, it is used in the treatment of neurological disorders and as a dietary supplement.
Octan-1-amine is used in the synthesis of surfactants, corrosion inhibitors, and pharmaceuticals. It is also employed in the production of polymers and as a precursor in organic synthesis.
Mecanismo De Acción
2-Aminopentanedioic acid acts as a neurotransmitter in the central nervous system, where it binds to specific receptors and modulates synaptic transmission. It also plays a role in the synthesis of other amino acids and proteins.
Octan-1-amine exerts its effects through its ability to form hydrogen bonds and interact with various molecular targets. It is involved in the synthesis of complex organic molecules and can act as a nucleophile in chemical reactions.
Comparación Con Compuestos Similares
2-Aminopentanedioic acid is similar to other amino acids such as aspartic acid and alanine, but it is unique due to its role as a neurotransmitter and its involvement in the synthesis of glutathione.
Octan-1-amine is comparable to other primary amines like hexylamine and decylamine. Its uniqueness lies in its optimal chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for various industrial applications.
List of Similar Compounds
Amino Acids: Aspartic acid, alanine, glycine.
Primary Amines: Hexylamine, decylamine, butylamine.
Propiedades
Número CAS |
5408-48-0 |
|---|---|
Fórmula molecular |
C13H28N2O4 |
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
2-aminopentanedioic acid;octan-1-amine |
InChI |
InChI=1S/C8H19N.C5H9NO4/c1-2-3-4-5-6-7-8-9;6-3(5(9)10)1-2-4(7)8/h2-9H2,1H3;3H,1-2,6H2,(H,7,8)(H,9,10) |
Clave InChI |
XDEIEORXSYCALA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN.C(CC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


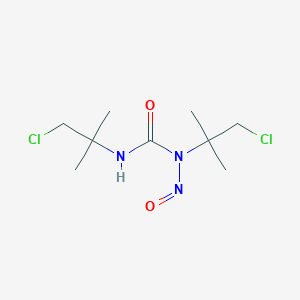
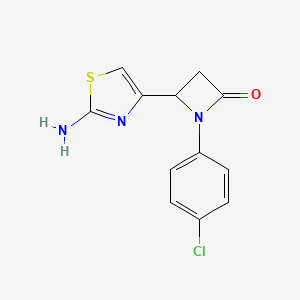
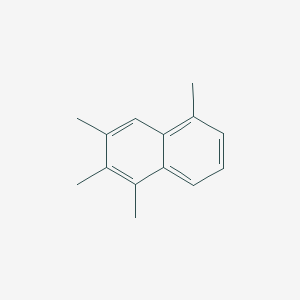

![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
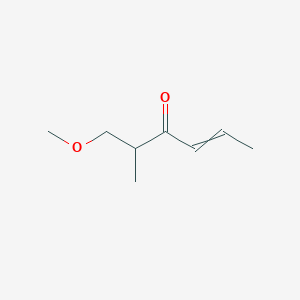
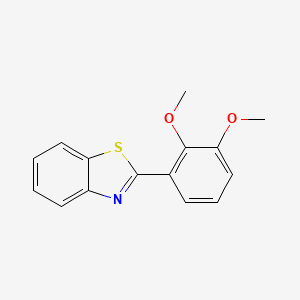




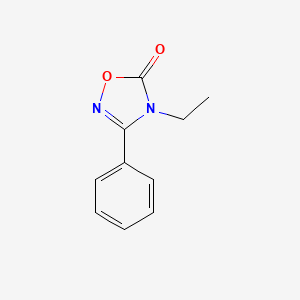
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
